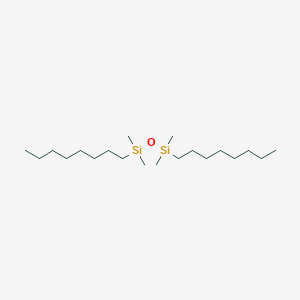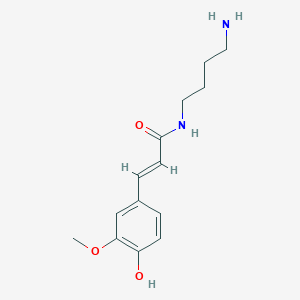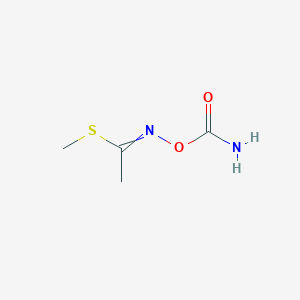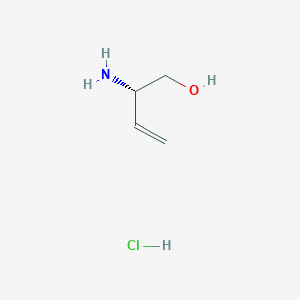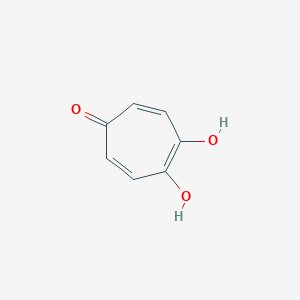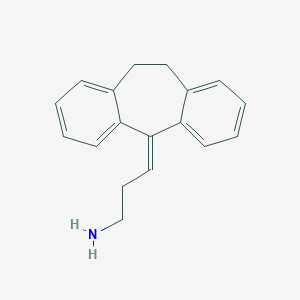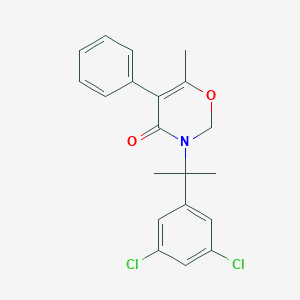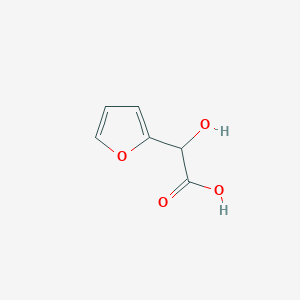
2-Furanglycolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanglycolic acid, also known as 2-furoylglycolic acid or 2-FGA, is an important organic compound that has gained significant attention in the field of pharmaceutical and chemical research. It belongs to the class of furan derivatives and is widely used in various scientific applications due to its unique properties.
Aplicaciones Científicas De Investigación
2-Furanglycolic acid has been extensively studied for its potential applications in various fields of research. It has been investigated for its antibacterial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, it has been used as a chelating agent in analytical chemistry and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Furanglycolic acid is not fully understood. However, it has been suggested that it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Furanglycolic acid has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. It has also been shown to inhibit the growth of cancer cells and reduce blood glucose levels in diabetic animals. Additionally, it has been found to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Furanglycolic acid is its versatility in various scientific applications. It is relatively easy to synthesize and has a high degree of purity. However, one of the main limitations is its stability. It is prone to degradation under certain conditions, such as high temperatures and acidic or basic environments.
Direcciones Futuras
The potential applications of 2-Furanglycolic acid in various fields of research are vast. Some of the future directions for research include investigating its potential use as a drug delivery agent, developing new synthesis methods, and exploring its potential as a biomarker for certain diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its stability for use in various applications.
Conclusion:
In conclusion, 2-Furanglycolic acid is an important organic compound with various potential applications in scientific research. Its unique properties make it a versatile building block in organic synthesis and a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and to optimize its stability for use in various applications.
Propiedades
Número CAS |
19377-73-2 |
|---|---|
Nombre del producto |
2-Furanglycolic acid |
Fórmula molecular |
C6H6O4 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9) |
Clave InChI |
RTLDJXGEOSVJEX-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(C(=O)O)O |
SMILES canónico |
C1=COC(=C1)C(C(=O)O)O |
Otros números CAS |
19377-73-2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


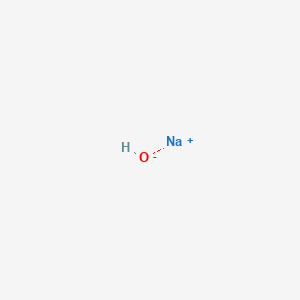
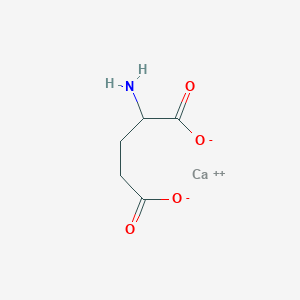
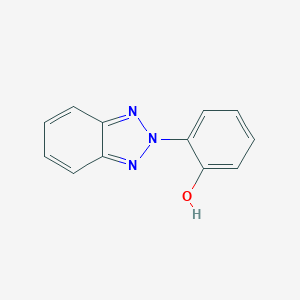
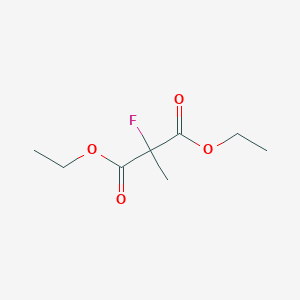
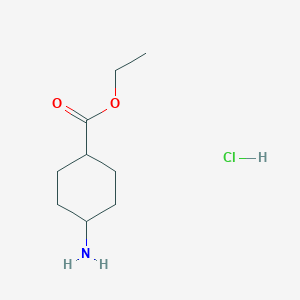
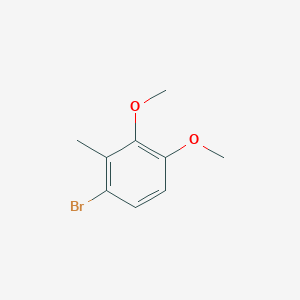
![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)
